TCS2002 mechanism of action in neurons
TCS2002 mechanism of action in neurons
--INVALID-LINK--_ મોબાઇલ=false&is_amp=false&url=--INVALID-LINK--
[1] 2 is a highly selective and potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5] It has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.[3] The available information focuses on its inhibitory action on GSK-3β and the downstream consequences of this inhibition. There is less specific information available regarding its direct interaction with neuronal ion channels or its detailed electrophysiological effects.
Here's a breakdown of the known mechanism of action of TCS2002 in neurons:
Core Mechanism: Inhibition of GSK-3β
The primary and most well-documented mechanism of action of TCS2002 is the potent and selective inhibition of the enzyme Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5] GSK-3β is a serine/threonine kinase that is constitutively active in resting neurons and plays a crucial role in a multitude of cellular processes.[6][7]
Key Points:
-
Potency: TCS2002 has an IC50 of 35 nM for GSK-3β, indicating high potency.[3][4][5]
-
Selectivity: It is described as a highly selective inhibitor of GSK-3β.[3]
-
Oral Bioavailability and BBB Penetration: TCS2002 is orally bioavailable and can cross the blood-brain barrier, which is crucial for its potential as a treatment for central nervous system disorders.[3]
Downstream Effects of GSK-3β Inhibition in Neurons
By inhibiting GSK-3β, TCS2002 can influence several neuronal signaling pathways and functions. GSK-3β is a key regulator in many neuronal processes, and its inhibition can lead to:
-
Reduction of Tau Hyperphosphorylation: One of the pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles. GSK-3β is one of the primary kinases responsible for this hyperphosphorylation.[4][5] Oral administration of TCS2002 has been shown to inhibit cold water stress-induced tau hyperphosphorylation in the mouse brain.[4][5]
-
Modulation of Neuronal Apoptosis: GSK-3β is implicated in neuronal apoptosis (programmed cell death). Inhibition of GSK-3β is a downstream effect of pro-survival signaling pathways like the PI-3 kinase/Akt pathway. By inhibiting GSK-3β, TCS2002 could potentially promote neuronal survival.
-
Influence on Neurotransmitter Signaling: GSK-3β is involved in the regulation of various neurotransmitter systems, including dopaminergic and glutamatergic signaling.[7] For instance, GSK-3β activity can be regulated by dopamine D2 receptors and NMDA receptors.[7] Therefore, inhibition of GSK-3β by TCS2002 could modulate these signaling pathways.
-
Regulation of Neuronal Plasticity: GSK-3β plays a role in synaptic plasticity, the cellular basis of learning and memory.[6] Its inhibition can affect processes like long-term potentiation (LTP).[6]
Potential Effects on Neuronal Ion Channels (Inferred)
-
Voltage-gated Sodium (Nav) Channels: GSK-3β can influence the function of Nav channels, which are critical for action potential generation and propagation.[6]
-
Voltage-gated Potassium (Kv) Channels: GSK-3β may regulate certain types of potassium channels, which are important for setting the resting membrane potential and repolarizing the neuron after an action potential.[6]
-
Voltage-gated Calcium (Cav) Channels: GSK-3β can impact presynaptic calcium channels, thereby affecting neurotransmitter release.[6]
-
Ligand-gated Ion Channels: GSK-3β is known to modulate the function of NMDA and AMPA receptors, which are glutamate-gated ion channels crucial for synaptic transmission and plasticity.[6]
By inhibiting GSK-3β, TCS2002 could indirectly modulate the activity of these ion channels, thereby influencing neuronal excitability, synaptic transmission, and overall neuronal function.
Summary of Quantitative Data
| Parameter | Value | Species/Model | Reference |
| IC50 for GSK-3β | 35 nM | In vitro assay | [3][4][5] |
| Pharmacokinetics | Good oral bioavailability and BBB penetration | GS rats and C57BL/6N mice | [3] |
| In vivo efficacy | Inhibition of cold water stress-induced tau hyperphosphorylation | Mouse brain | [4][5] |
Experimental Protocols
Detailed experimental protocols for the studies specifically using TCS2002 are not fully available in the provided search results. However, based on the described effects, the following standard methodologies would likely have been employed:
1. In Vitro Kinase Assay for IC50 Determination:
-
Objective: To determine the concentration of TCS2002 required to inhibit 50% of GSK-3β activity.
-
Methodology:
-
Recombinant human GSK-3β is incubated with a specific peptide substrate and ATP (often radiolabeled with ³²P or ³³P).
-
Varying concentrations of TCS2002 are added to the reaction mixtures.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unphosphorylated substrate and free ATP, typically using phosphocellulose paper or beads.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Pharmacokinetic Studies in Rodents:
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of TCS2002, including its ability to cross the blood-brain barrier.
-
Methodology:
-
TCS2002 is administered to rats or mice, typically via oral gavage and intravenous injection.
-
Blood and brain tissue samples are collected at various time points after administration.
-
The concentration of TCS2002 in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma concentration ratio (Kp), are calculated.
-
3. In Vivo Tau Phosphorylation Assay:
-
Objective: To evaluate the ability of TCS2002 to inhibit GSK-3β activity in the brain of a living animal.
-
Methodology:
-
Mice are subjected to a stressor known to induce tau hyperphosphorylation, such as cold water stress.
-
A cohort of animals is pre-treated with TCS2002 at various doses, while a control group receives a vehicle.
-
After the stress exposure, the animals are euthanized, and their brains are rapidly dissected and frozen.
-
Brain tissue homogenates are prepared, and protein extracts are subjected to Western blotting.
-
Specific antibodies that recognize different phosphorylated forms of tau (e.g., AT8, PHF-1) are used to detect the levels of hyperphosphorylated tau.
-
The intensity of the bands is quantified and compared between the TCS2002-treated and vehicle-treated groups to determine the extent of inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TCS2002 inhibits GSK-3β, reducing tau hyperphosphorylation and promoting neuronal survival.
Caption: Experimental workflow for assessing in vivo efficacy of TCS2002 on tau phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. TCS 2002 (3869) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. TCS 2002 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. Control of neuronal ion channel function by glycogen synthase kinase-3: new prospective for an old kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
